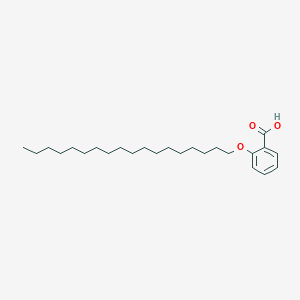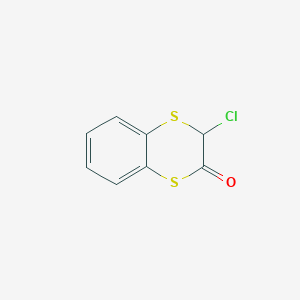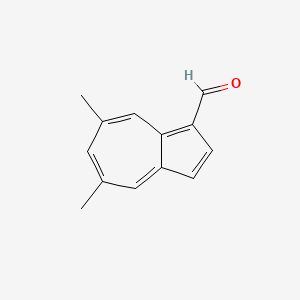
5,7-Dimethylazulene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylazulene-1-carbaldehyde: is an organic compound with the molecular formula C₁₃H₁₂O It belongs to the class of azulenes, which are known for their vibrant blue color Azulenes are non-benzenoid aromatic hydrocarbons, and this compound is a derivative with two methyl groups at positions 5 and 7 and an aldehyde group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylazulene-1-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride), to introduce the aldehyde group into the azulene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: Several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethylazulene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃.
Major Products:
Oxidation: 5,7-Dimethylazulene-1-carboxylic acid.
Reduction: 5,7-Dimethylazulene-1-methanol.
Substitution: Halogenated or nitrated derivatives of 5,7-Dimethylazulene.
Applications De Recherche Scientifique
Chemistry: 5,7-Dimethylazulene-1-carbaldehyde is used as a precursor in the synthesis of various azulene derivatives, which are studied for their unique electronic and optical properties.
Biology: Azulene derivatives, including this compound, are investigated for their potential anti-inflammatory and antimicrobial activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azulene derivatives in treating inflammatory conditions and infections.
Industry: Azulene compounds are used in the formulation of dyes and pigments due to their intense coloration. They are also explored for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylazulene-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the azulene ring can undergo electrophilic substitution. These reactions enable the compound to interact with biological molecules and materials, leading to its observed effects.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can form adducts with nucleophiles, such as amines and thiols.
Electrophilic Substitution: The azulene ring can undergo substitution reactions, affecting its electronic properties and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Azulene: The parent compound of 5,7-Dimethylazulene-1-carbaldehyde, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with methyl groups at positions 1 and 4.
3,7-Dimethylindene-5-carbaldehyde: A related compound with a similar structure but different ring system.
Uniqueness: this compound is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and properties compared to other azulene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
148546-21-8 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
5,7-dimethylazulene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-5-10(2)7-13-11(6-9)3-4-12(13)8-14/h3-8H,1-2H3 |
Clé InChI |
OQGYZENKAMDKRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C(C=CC2=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



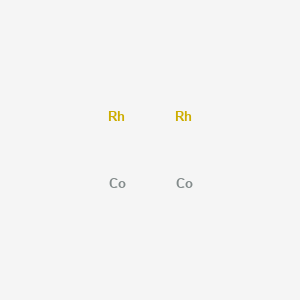
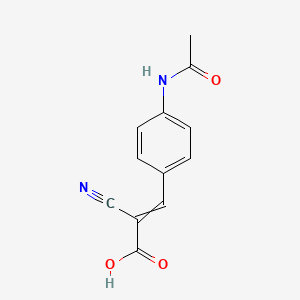
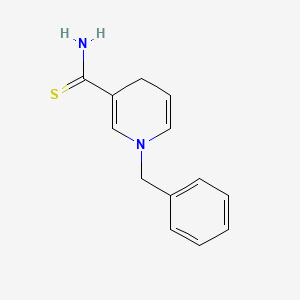
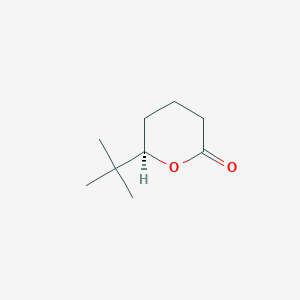
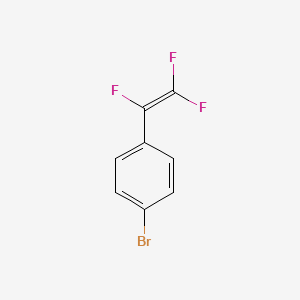
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
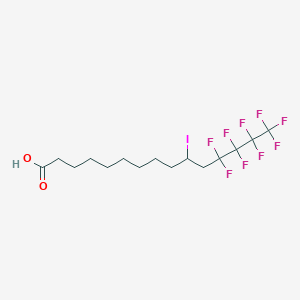
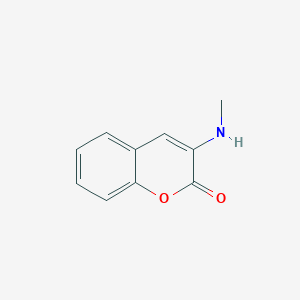
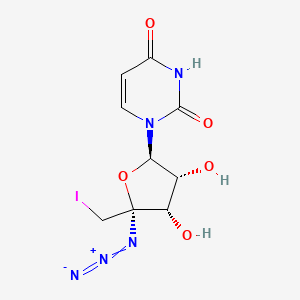
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

